

# In Vivo Toxicity Profile of TM5275 Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | TM5275 sodium |           |  |  |  |
| Cat. No.:            | B10764144     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

TM5275 is a potent and orally bioavailable small molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1). As a key regulator of the fibrinolytic system, PAI-1 is implicated in a variety of pathophysiological processes, including thrombosis, fibrosis, and cancer. TM5275 has demonstrated significant therapeutic potential in preclinical models by targeting PAI-1. This technical guide provides a comprehensive overview of the in vivo toxicity profile of **TM5275 sodium**, synthesizing available preclinical safety data. The information presented herein is intended to support further research and development of this compound.

### Introduction

**TM5275 sodium** is a selective inhibitor of PAI-1 with an IC50 of 6.95  $\mu$ M.[1][2] By inhibiting PAI-1, TM5275 enhances fibrinolysis, demonstrating antithrombotic efficacy in various animal models.[1][3] Beyond its antithrombotic effects, TM5275 has been investigated for its potential therapeutic benefits in other conditions such as hepatic fibrosis and cancer.[4][5] A critical aspect of the preclinical development of any therapeutic candidate is the thorough evaluation of its safety and toxicity profile. This document summarizes the key findings from in vivo toxicity studies of **TM5275 sodium**.

# **General Toxicity and Safety Pharmacology**



Preclinical studies in both rodents and non-human primates have consistently indicated a favorable safety profile for TM5275, with reports of very low toxicity.[1]

### **Organ System Toxicity**

Comprehensive evaluations in rodents and primates have revealed no significant toxicity in major organ systems. Specifically, TM5275 was found to cause no obvious toxic effects in the following systems:

- Liver[4]
- Kidney[4]
- Hematopoietic system[4]
- Central nervous system[4]
- Cardiovascular system[4]

### **Hemostatic Function**

A significant concern with agents that modulate the coagulation or fibrinolytic systems is the potential for bleeding complications. However, studies have shown that TM5275 does not adversely affect key parameters of hemostasis. Specifically, TM5275 does not impact:

- Platelet activity[3]
- Activated partial thromboplastin time (aPTT)[3]
- Prothrombin time (PT)[3]
- Bleeding time[3]

This lack of effect on hemostatic function is a significant advantage, as it is a common adverse effect of many anticoagulant agents.[4] Furthermore, TM5275 is highly selective for PAI-1 and does not interfere with other serpin/serine protease systems, such as  $\alpha$ 1-antitrypsin/trypsin and  $\alpha$ 2-antiplasmin/plasmin.[4]



## **Quantitative Toxicity Data**

While described as having very low toxicity, specific quantitative toxicity values such as the LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level) are not extensively reported in the publicly available literature. The available data is primarily derived from efficacy studies where the compound was well-tolerated at effective doses.

Table 1: Summary of Dosing in Preclinical Efficacy Studies

| Species              | Model                                                    | Route of<br>Administrat<br>ion | Dose(s)                               | Observed<br>Effects on<br>Toxicity            | Reference |
|----------------------|----------------------------------------------------------|--------------------------------|---------------------------------------|-----------------------------------------------|-----------|
| Rat                  | Arteriovenous shunt thrombosis                           | Oral                           | 10 and 50<br>mg/kg                    | Well-tolerated                                | [1]       |
| Rat                  | Ferric chloride- induced carotid artery thrombosis       | Oral                           | 1 and 3<br>mg/kg                      | Well-tolerated                                | [3]       |
| Cynomolgus<br>Monkey | Photochemic<br>al-induced<br>arterial<br>thrombosis      | Oral                           | 10 mg/kg                              | Well-tolerated                                | [3]       |
| Mouse                | Intestinal<br>fibrosis                                   | Oral                           | 10 and 50<br>mg/kg/day for<br>2 weeks | No effect on<br>body weight<br>or food intake | [6]       |
| Rat                  | Metabolic<br>syndrome-<br>related<br>hepatic<br>fibrosis | Oral                           | Not specified                         | No obvious<br>toxicity<br>observed            | [4]       |



## **Experimental Protocols**

Detailed protocols for formal toxicology studies are not available in the reviewed literature. However, methodologies from key in vivo efficacy studies that support the safety assessment of TM5275 are described below.

### **Rat Arteriovenous Shunt Thrombosis Model**

- Animal Model: Male CD rats.
- Procedure: Thrombus formation is induced in an arteriovenous shunt.
- Drug Administration: TM5275 is administered orally at doses of 10 and 50 mg/kg.
- Assessment: Blood clot weight is measured and compared to vehicle-treated controls.
- Reference:[1]

# Cynomolgus Monkey Photochemical-Induced Arterial Thrombosis Model

- · Animal Model: Cynomolgus monkeys.
- Procedure: Arterial thrombosis is induced via a photochemical method.
- Drug Administration: TM5275 is administered orally at a dose of 10 mg/kg.
- Assessment: The time to primary occlusion is measured.
- Reference:[3]

### **Mouse Model of Intestinal Fibrosis**

- Animal Model: Female BALB/c mice.
- Procedure: Chronic colitis and fibrosis are induced by repeated intrarectal injections of 2,4,6-trinitrobenzenesulfonic acid (TNBS).



- Drug Administration: TM5275 is administered orally as a carboxymethyl cellulose suspension at doses of 10 or 50 mg/kg/day for 2 weeks, starting after the sixth TNBS injection.
- Safety Assessment: Body weight and food intake are monitored throughout the study.
- Reference:[6]

### **Signaling Pathways and Mechanisms**

The primary mechanism of action of TM5275 is the inhibition of PAI-1, which in turn modulates the fibrinolytic pathway.



Click to download full resolution via product page

Caption: Mechanism of TM5275 in the fibrinolytic pathway.

### Conclusion

The available preclinical data indicates that **TM5275 sodium** has a favorable in vivo toxicity profile. It is well-tolerated in rodents and non-human primates at therapeutically effective doses, with no reported organ-specific toxicity or adverse effects on hemostasis. While specific quantitative toxicity metrics like LD50 and NOAEL are not widely published, the consistent findings of low toxicity across multiple studies support its potential for further clinical development. Future work should aim to establish a more detailed quantitative toxicological profile under Good Laboratory Practice (GLP) conditions to further de-risk its progression into clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Toxicity Profile of TM5275 Sodium: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764144#in-vivo-toxicity-profile-of-tm5275-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com